N-(2-chlorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide
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Description
N-(2-chlorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H26ClN3O3 and its molecular weight is 475.97. The purity is usually 95%.
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Biological Activity
N-(2-chlorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which features a quinoline backbone with various substituents that may influence its biological activity. The presence of the chlorophenyl and ethylphenyl groups suggests potential interactions with biological targets.
Anticancer Activity
Research has shown that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro studies have demonstrated that related compounds can induce cell cycle arrest in cancer cells, leading to increased apoptosis. A study reported that certain derivatives exhibited IC50 values ranging from 2.32 to 6.51 µg/mL against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, outperforming standard treatments like 5-Fluorouracil (IC50 = 8.40 µg/mL) .
Table 1: Cytotoxicity of Related Compounds
Compound ID | Cell Line | IC50 (µg/mL) |
---|---|---|
4e | MCF-7 | 3.13 |
4i | HepG2 | 5.36 |
5a | MCF-7 | 24.79 |
5e | MCF-7 | 3.77 |
The mechanism of action for these compounds often involves the modulation of apoptotic pathways. Studies have indicated an increase in the Bax/Bcl-2 ratio and activation of caspase cascades in treated cells, suggesting a pathway leading to programmed cell death .
Antimicrobial Activity
In addition to anticancer properties, this compound demonstrates antimicrobial activity against various bacterial and fungal strains.
Table 2: Antimicrobial Efficacy
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 22 |
Escherichia coli | 15 |
Candida albicans | 16 |
The compound's antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar quinoline derivatives, highlighting their potential as therapeutic agents:
- Study on Quinoline Derivatives : A series of quinoline-based compounds were synthesized and tested for their anticancer properties, revealing that modifications at specific positions enhanced their efficacy against cancer cell lines .
- Molecular Docking Studies : Computational analyses suggest that these compounds bind effectively to target proteins involved in cancer progression, indicating a strong potential for drug development .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3/c1-3-18-8-11-21(12-9-18)29-16-20-14-19-10-13-22(34-2)15-25(19)31(27(20)33)17-26(32)30-24-7-5-4-6-23(24)28/h4-15,29H,3,16-17H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACGTWUMRRNNHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.